2-(Bromomethyl)-6-fluoropyridine hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
31140-62-2 |
|---|---|
Molecular Formula |
C6H6Br2FN |
Molecular Weight |
270.92 g/mol |
IUPAC Name |
2-(bromomethyl)-6-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H |
InChI Key |
INMCRIFLGXLMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The radical bromination of 6-fluoropyridine derivatives involves NBS as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a chain mechanism:
-
Initiation : AIBN decomposes thermally to generate radicals, abstracting a hydrogen atom from NBS to produce bromine radicals.
-
Propagation : Bromine radicals abstract a hydrogen atom from the methyl group of 6-fluoropyridine, forming a pyridinylmethyl radical.
-
Termination : The radical intermediate reacts with NBS to yield 2-(bromomethyl)-6-fluoropyridine, followed by treatment with HBr to form the hydrobromide salt.
Table 1: Optimized Conditions for NBS-Mediated Bromination
Challenges and Mitigation Strategies
-
Over-Bromination : Occurs at elevated temperatures or extended reaction times. Mitigated by stoichiometric control and real-time monitoring via GC-MS.
-
Byproduct Formation : Trace amounts of 2,6-dibromo derivatives (<2%) are removed via recrystallization in ethanol/water mixtures.
Electrophilic Bromination with HBr/H₂O₂
Reaction Design and Scalability
This method employs HBr and H₂O₂ under photolytic conditions to generate bromine in situ, enabling selective mono-bromination of 6-fluoropyridine. The mechanism involves:
Table 2: Industrial-Scale Parameters for HBr/H₂O₂ Bromination
Advantages Over NBS-Based Methods
-
Cost Efficiency : HBr/H₂O₂ is cheaper than NBS, reducing raw material costs by ~30%.
-
Environmental Impact : HBr is recycled in continuous systems, minimizing waste.
Alternative Methods and Emerging Technologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 1–2 hours by accelerating radical initiation. For example, a 75% yield is achieved using NBS in DMF at 100°C under microwave conditions.
Enzymatic Bromination
Preliminary studies explore bromoperoxidases for greener synthesis, though yields remain low (35–40%).
Industrial Production and Optimization
Continuous Flow Reactors
Modern facilities adopt tubular flow reactors to maintain precise temperature control and residence times, achieving:
-
Throughput : 50–100 kg/day
-
Purity : >99% (HPLC)
-
Solvent Recovery : 90% via distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-fluoropyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-6-fluoropyridine.
Scientific Research Applications
2-(Bromomethyl)-6-fluoropyridine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluoropyridine hydrobromide depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
2-(Bromomethyl)pyridine Hydrobromide
- Molecular Formula : C6H6BrN·HBr
- Molecular Weight : 252.93 g/mol
- Melting Point : 149–152°C .
- Applications : Used as a building block in heterocyclic chemistry. The absence of fluorine simplifies reactivity but reduces electronic modulation compared to fluorinated analogs.
2-Bromo-6-(trifluoromethyl)pyridine
- Structure : Bromo (-Br) at 2-position, trifluoromethyl (-CF3) at 6-position.
- Molecular Formula : C6H3BrF3N
- Molecular Weight : 226.00 g/mol
- Key Differences : The -CF3 group is strongly electron-withdrawing, increasing the pyridine ring’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution but reduces solubility in polar solvents compared to the -F substituent .
1-(Bromomethyl)isoquinoline Hydrobromide
- Structure: Bromomethyl group on an isoquinoline ring.
- Molecular Formula : C10H8BrN·HBr
- Molecular Weight : 302.99 g/mol
- Melting Point : >170°C (decomposition) .
- Key Differences: The larger aromatic system (isoquinoline vs. pyridine) increases molecular weight and melting point. This structural complexity expands its utility in alkaloid synthesis but may limit accessibility in certain reactions.
Data Table: Comparative Analysis
Biological Activity
2-(Bromomethyl)-6-fluoropyridine hydrobromide is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a pyridine ring with a bromomethyl group and a fluorine atom, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C7H7BrF·HBr
- Molecular Weight : Approximately 190.01 g/mol
- CAS Number : 31140-62-2
The compound exists as a hydrobromide salt, enhancing its solubility in polar solvents, which is advantageous for biological assays and pharmaceutical formulations.
Research indicates that derivatives of this compound exhibit significant biological activity through the inhibition of specific protein kinases. Notably, studies have shown that these compounds can inhibit:
- Pim Kinases : Involved in cancer cell proliferation and survival.
- mTORC (mechanistic Target of Rapamycin Complex) : A critical regulator of cell growth and metabolism.
These interactions suggest that this compound may play a role in cancer therapeutics by targeting pathways associated with tumor growth and survival .
In Vitro Studies
Several studies have reported on the efficacy of this compound and its derivatives against various cancer types. For instance:
- Pancreatic Cancer : Compounds derived from this structure demonstrated significant cytotoxicity against pancreatic cancer cell lines.
- Prostate Cancer : Inhibition of mTORC activity led to reduced cell viability and induced apoptosis in prostate cancer cells.
- Leukemia : The compound exhibited promising results in inhibiting leukemia cell proliferation through kinase inhibition.
Case Study Analysis
A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Pancreatic Cancer | 5.2 | mTORC inhibition |
| Prostate Cancer | 3.8 | Pim kinase inhibition |
| Leukemia | 4.5 | Induction of apoptosis |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be further understood by comparing it with structurally similar compounds. Below is a table summarizing these comparisons:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| 2-(Bromomethyl)-6-methylpyridine | 68470-59-7 | 0.86 | Moderate kinase inhibition |
| 3-Bromo-2-(bromomethyl)pyridine | 754131-60-7 | 0.82 | Weak cytotoxicity |
| 5-(Bromomethyl)-2-methylpyridine hydrobromide | 718608-10-7 | 0.80 | Limited activity |
| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 1646152-49-9 | 0.78 | Potential anti-inflammatory effects |
The unique combination of fluorine and bromomethyl groups in this compound contributes to its distinct pharmacological profile compared to these analogs .
Q & A
Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-6-fluoropyridine hydrobromide, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a fluoropyridine precursor. For example:
- Direct bromination : Reacting 6-fluoropyridine derivatives with brominating agents (e.g., HBr or Br₂) in solvents like acetic acid under controlled temperatures (40–60°C) .
- Functional group substitution : Introducing the bromomethyl group via alkylation or nucleophilic substitution. For instance, formaldehyde and ammonium chloride in ethanol can be used to generate intermediates, followed by bromination .
- Optimization : Key parameters include solvent polarity (acetic acid enhances electrophilic bromination), temperature control to minimize side reactions, and stoichiometric ratios (1:1.2 substrate-to-brominating agent) .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Use polar solvents like ethanol/water mixtures to exploit solubility differences. Evidence shows yields >95% purity after two recrystallization cycles .
- Column chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (3:7) to separate brominated byproducts .
- Vacuum sublimation : Suitable for thermally stable derivatives, achieving purity >98% as confirmed by melting point analysis (149–152°C) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and F NMR identify substituent positions (e.g., δ 4.8 ppm for -CH₂Br and δ -110 ppm for fluorine) .
- X-ray crystallography : Resolves crystal packing and confirms bromomethyl/fluoro group orientations .
- HPLC-MS : Quantifies purity (>97%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do substituents (fluoro vs. bromomethyl) influence the reactivity of this compound in cross-coupling reactions?
- Electron-withdrawing effects : The fluoro group increases electrophilicity at the pyridine ring, enhancing Suzuki-Miyaura coupling yields (e.g., 80–90% with Pd catalysts). In contrast, the bromomethyl group facilitates nucleophilic substitutions (e.g., SN2 with amines) .
- Steric effects : Ortho-substituted bromomethyl groups hinder coupling reactions, requiring bulky ligands (e.g., XPhos) to improve efficiency .
Q. How can researchers resolve contradictory data in catalytic applications (e.g., variable yields in nickel-catalyzed reactions)?
- Catalyst screening : Nickel complexes with bidentate ligands (P,N-phosphinitooxazoline) improve stability and turnover numbers (TONs > 500) compared to monodentate analogs .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nickel catalyst activity but may increase side reactions. Balancing polarity with reaction time is critical .
- In situ monitoring : Use F NMR to track intermediate formation and adjust reaction kinetics dynamically .
Q. What strategies mitigate decomposition or hygroscopicity during storage?
- Storage conditions : Keep under inert gas (argon) at 4°C to prevent hydrobromide dissociation. Decomposition thresholds are >170°C, as shown by DSC analysis .
- Stabilizers : Add molecular sieves (3Å) to absorb moisture and inhibit hydrolysis of the bromomethyl group .
- Lyophilization : For long-term storage, lyophilize the compound to form a stable powder with <0.1% water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
